molecular formula C9H10N2OS B2937697 4-methoxy-3-methyl-1,3-benzothiazol-2(3H)-imine CAS No. 697729-50-3

4-methoxy-3-methyl-1,3-benzothiazol-2(3H)-imine

Cat. No. B2937697
CAS RN: 697729-50-3
M. Wt: 194.25
InChI Key: CBSRIQYPJRDWTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Reactions Analysis

Information on the chemical reactions involving “4-methoxy-3-methyl-1,3-benzothiazol-2(3H)-imine” is not available.


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not detailed in the sources I found .

Scientific Research Applications

Synthesis and Characterization

Research has demonstrated innovative methods for synthesizing compounds with structural similarities to 4-methoxy-3-methyl-1,3-benzothiazol-2(3H)-imine, emphasizing their potential in photodynamic therapy and cancer treatment. For instance, the synthesis and characterization of new zinc phthalocyanine compounds, substituted with new benzenesulfonamide derivative groups containing Schiff base, have been described. These compounds exhibit significant properties such as good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them useful for photodynamic therapy applications in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Antitumor Activities

Several studies have focused on the antimicrobial and antitumor activities of compounds related to the query. For example, novel synthesis and biological activity assessment of 2-substituted derivatives of 3-cyano-4-imino-2-methylthio-8-methoxy-4H-pyrimido[2,1-b][1,3]benzothiazole have been conducted, revealing their antimicrobial properties (Badne, Swamy, Bhosale, & Kuberkar, 2011). Additionally, compounds with the benzothiazole moiety have been synthesized and evaluated for their anticancer activities, highlighting the potential utility of such structures in developing novel antitumor agents (Havrylyuk, Mosula, Zimenkovsky, Vasylenko, Gzella, & Lesyk, 2010).

Corrosion Inhibition

Research on imidazole derivatives, including those with methoxy groups, has shown their effectiveness as corrosion inhibitors. This application is critical in materials science, where protecting metals against corrosion extends their life and functionality. A study exploring the effect of OH, NH2, and OCH3 groups on the corrosion inhibition efficacy of new imidazole derivatives on mild steel in acidic solutions provides insights into the molecular mechanisms underlying corrosion inhibition and the potential of these compounds in industrial applications (Prashanth et al., 2021).

Mechanism of Action

The mechanism of action of “4-methoxy-3-methyl-1,3-benzothiazol-2(3H)-imine” is not described in the sources I found.

properties

IUPAC Name

4-methoxy-3-methyl-1,3-benzothiazol-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2OS/c1-11-8-6(12-2)4-3-5-7(8)13-9(11)10/h3-5,10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBSRIQYPJRDWTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=C2SC1=N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.